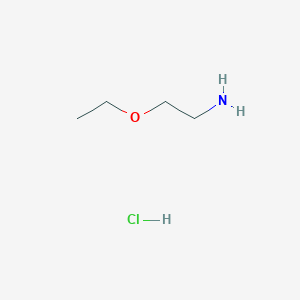![molecular formula C8H11ClN4 B1419279 2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride CAS No. 1193387-69-7](/img/structure/B1419279.png)
2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride
Descripción general
Descripción
2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride is a chemical compound with the molecular formula C8H11ClN4 . It is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . The compound crystallizes in the centrosymmetric monoclinic space group P21/n with eight molecules per unit cell . The stability of the molecule was considered using NBO analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 198.65 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 3, and rotatable bond count of 2 . The Stokes shifts derived from the optical spectra were equal to 9410 cm−1 for the triazole ring and 7625 cm−1 for the pyridine ring .Aplicaciones Científicas De Investigación
Inhibitor of c-Met/VEGFR-2 Kinases
The compound has been evaluated for its inhibitory activities toward c-Met/VEGFR-2 kinases . It showed satisfactory activity compared with the lead compound foretinib . This suggests that it could be used in the development of drugs targeting these kinases, which play crucial roles in cancer progression.
Antiproliferative Activities
The compound has been tested for its antiproliferative activities against various cancer cell lines . It exhibited excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines , indicating its potential as an anticancer agent.
Synthesis of Phosphonates
The compound has been used in the synthesis of novel 3-methylphosphonylated [1,2,4]triazolo[4,3-a]pyridines . These phosphonates are of special interest due to the practical utility of the formed fused heterocycles .
Herbicidal Activity
Triazolopyridine derivatives, which include the compound , have been shown to have herbicidal activity . This suggests that the compound could be used in the development of new herbicides.
Antifungal Activity
Triazolopyridine derivatives have also been found to have antifungal properties . This indicates that the compound could be used in the creation of new antifungal drugs.
Antibacterial Activity
The compound has been associated with antibacterial activity . This suggests its potential use in the development of new antibacterial agents.
Mecanismo De Acción
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers
Biochemical Pathways
Triazolopyridine derivatives, which include this compound, have been recognized for their various biological activities, suggesting they may interact with multiple pathways .
Direcciones Futuras
Propiedades
IUPAC Name |
2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.ClH/c9-5-4-8-11-10-7-3-1-2-6-12(7)8;/h1-3,6H,4-5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJDKOPKUXVJAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




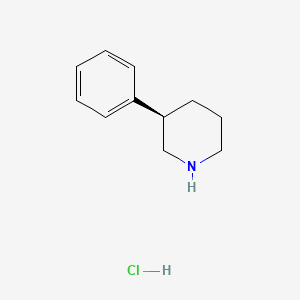
![4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride](/img/structure/B1419201.png)
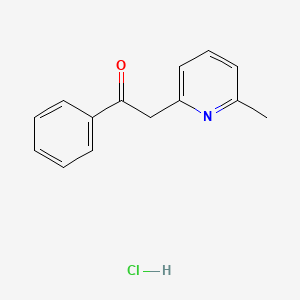
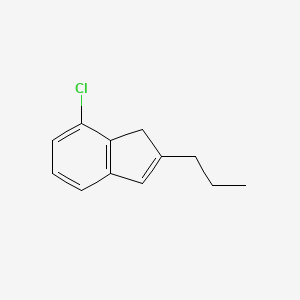
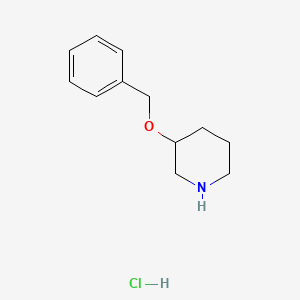
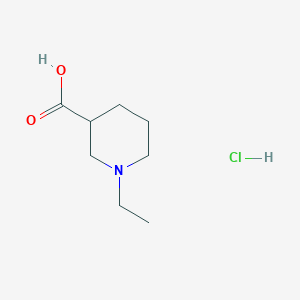
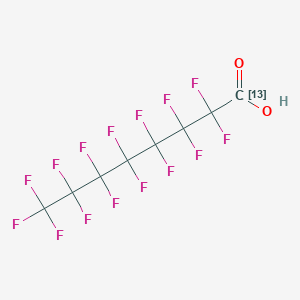
![[3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride](/img/structure/B1419212.png)
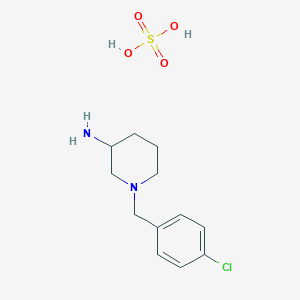

![4-Methyl-[1,4']bipiperidinyltrifluoroacetate](/img/structure/B1419217.png)
![3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1419218.png)
